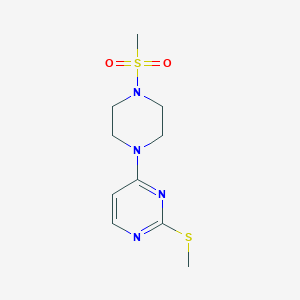

![molecular formula C16H19BrN4O B6458504 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2549064-30-2](/img/structure/B6458504.png)

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine” is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the use of a Mannich reaction .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by various methods such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Scientific Research Applications

4-{4-[(3-BP)MP]P-1-yl}-6-MOP has been studied for its potential applications in medicinal chemistry and pharmacology. It has been used as a model compound to study the effects of bromine substitution on the physical and chemical properties of pyrimidines. This compound has also been studied for its potential use as an antifungal agent. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular signaling or function .

Biochemical Pathways

Similar compounds have been shown to interact with a variety of biochemical pathways, often leading to changes in cellular signaling or function .

Pharmacokinetics

Piperazine, a common structural motif found in pharmaceuticals, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been shown to have a variety of effects, often related to their interaction with their targets .

Action Environment

Similar compounds have been shown to be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[(3-BP)MP]P-1-yl}-6-MOP in lab experiments include its low cost and availability, as well as its stability in a variety of conditions. Additionally, it can be synthesized using a variety of methods, making it easy to obtain. However, the exact mechanism of action of this compound is still not fully understood, which may limit its use in certain experiments.

Future Directions

Future research on 4-{4-[(3-BP)MP]P-1-yl}-6-MOP should focus on further understanding its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should be conducted to determine the exact biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential use of this compound in other areas, such as materials science.

Synthesis Methods

4-{4-[(3-BP)MP]P-1-yl}-6-MOP can be synthesized using a variety of methods. One method involves the reaction of 3-bromophenylmethylpiperazine with 6-methoxypyrimidine in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by column chromatography. Another method involves the reaction of 3-bromophenylmethylpiperazine with 6-methoxypyrimidine in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures, and the product is isolated by flash chromatography.

properties

IUPAC Name |

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-7-5-20(6-8-21)11-13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVYHFXNPIRMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6458423.png)

![N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6458428.png)

![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6458434.png)

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6458439.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458445.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458447.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B6458473.png)

![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458480.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6458490.png)

![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458498.png)

![4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6458508.png)

![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458515.png)